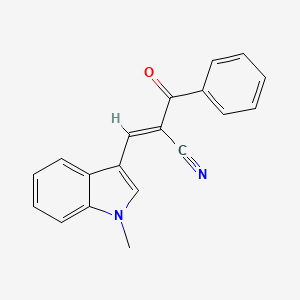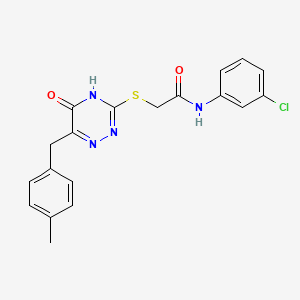![molecular formula C19H14F3N3O2S B2856435 N-(2,4-difluorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 900006-83-9](/img/structure/B2856435.png)
N-(2,4-difluorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C19H14F3N3O2S and its molecular weight is 405.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oxidation and Fluorination Reactions
Studies on the oxidation and fluorination of α-phenylsulfanylacetamides, which share a sulfanylacetamide moiety with the compound , reveal that such compounds can be fluorinated in the α-position using difluoroiodotoluene (DFIT) in a fluoro-Pummerer reaction. This suggests potential applications in the synthesis of fluorinated organic compounds, which are of significant interest in pharmaceuticals, agrochemicals, and materials science due to the unique properties imparted by fluorine atoms (Greaney & Motherwell, 2000).
Antipathogenic Activity
Research on thiourea derivatives, which like the compound contain sulfur and nitrogen in their structure, shows that these compounds can exhibit significant anti-pathogenic activity, particularly against strains known for their biofilm formation abilities like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the potential for developing new antimicrobial agents based on the structural framework of such compounds (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Applications
The activation of compounds similar in structure to the one by cytochrome P450 enzymes leading to DNA damage in tumor cells has been documented. Such studies suggest potential applications in cancer therapy, particularly for compounds that can be selectively activated in tumor cells to induce cytotoxic effects while sparing healthy tissues (Pobst & Ames, 2006).
Synthesis of Radioligands
The synthesis of radioligands for imaging purposes, such as the labeling of histamine H3 receptor ligands with fluorine-18 for PET studies, demonstrates the relevance of fluorinated compounds in the development of diagnostic tools in nuclear medicine (Iwata et al., 2000).
Electrochemical Applications
The electrochemical properties of polymers derived from thiophene compounds, which are structurally related to the compound , have been explored for their potential in electrochemical capacitor applications. This suggests possible research avenues in energy storage and conversion technologies (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c1-11-2-4-13(9-14(11)21)25-7-6-23-18(19(25)27)28-10-17(26)24-16-5-3-12(20)8-15(16)22/h2-9H,10H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBLRHVITZJLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(2-methoxyphenyl)ethyl]-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2856365.png)
![5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2856366.png)
![2-(2-(phenylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2856367.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2856371.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2856372.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2856373.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2856374.png)
![N-(3-methylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2856375.png)